4-Ethylpyrimidine basic properties and structure
4-Ethylpyrimidine basic properties and structure
An In-depth Technical Guide to 4-Ethylpyrimidine: Core Properties, Structure, and Synthetic Insights
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] This guide provides a detailed technical overview of 4-Ethylpyrimidine, a substituted pyrimidine with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for 4-Ethylpyrimidine in public literature, this document synthesizes information from structurally analogous compounds and established principles of pyrimidine chemistry to offer a comprehensive profile. The insights provided are tailored for researchers, scientists, and professionals in drug development, focusing on the fundamental properties, structure, and synthetic strategies for this compound.
Part 1: Molecular Structure and Physicochemical Properties
IUPAC Name and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Ethylpyrimidine . Its molecular structure consists of a pyrimidine ring substituted with an ethyl group at the 4-position.
The canonical SMILES representation is CCC1=NC=NC=C1.
Caption: Molecular structure of 4-Ethylpyrimidine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Ethylpyrimidine, extrapolated from data for structurally related compounds such as 4-methylpyrimidine and 4-ethylpyridine.[4][5][6][7]
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on analogs like 4-methylpyrimidine.[4] |
| Boiling Point | ~150-170 °C | Extrapolated from 4-methylpyrimidine (141-142 °C) and 4-ethylpyridine (168 °C).[5][8] |
| Density | ~0.95-1.05 g/mL at 25 °C | Based on 4-methylpyrimidine (~1.031 g/mL) and 4-ethylpyridine (~0.942 g/mL).[5][8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, methanol).[6] Limited solubility in water. | Pyridine and pyrimidine analogs show some water solubility.[9][10] |
| pKa (of conjugate acid) | ~5.5 - 6.0 | Based on pyridine (5.25) and 4-methylpyridinium (5.98).[7] |
Part 2: Spectroscopic Profile
Predicted ¹H NMR Spectrum
-
Ethyl Group (CH₂): Quartet, ~2.8-3.0 ppm.
-
Ethyl Group (CH₃): Triplet, ~1.3-1.5 ppm.
-
Pyrimidine Ring (H2): Singlet or doublet, ~9.1-9.3 ppm.
-
Pyrimidine Ring (H5): Doublet, ~7.2-7.4 ppm.
-
Pyrimidine Ring (H6): Doublet, ~8.5-8.7 ppm.
Predicted ¹³C NMR Spectrum
-
Ethyl Group (CH₂): ~30-35 ppm.
-
Ethyl Group (CH₃): ~12-15 ppm.
-
Pyrimidine Ring (C2): ~158-160 ppm.
-
Pyrimidine Ring (C4): ~165-170 ppm.
-
Pyrimidine Ring (C5): ~120-125 ppm.
-
Pyrimidine Ring (C6): ~150-155 ppm.
Predicted Infrared (IR) Spectrum
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): ~2850-2970 cm⁻¹.
-
C=N and C=C stretching: ~1400-1600 cm⁻¹.
-
C-H bend (aromatic): ~700-900 cm⁻¹.
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): m/z = 108.
-
Major Fragments: Loss of a methyl group (M-15, m/z = 93) and loss of an ethyl group (M-29, m/z = 79).
Part 3: Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of 4-Ethylpyrimidine can be approached through established methods for pyrimidine ring formation. The Pinner synthesis is a classic and versatile method.[16]
Proposed Pinner-type Synthesis:
Caption: Proposed synthesis of 4-Ethylpyrimidine via Pinner-type condensation.
Generalized Experimental Protocol (Pinner Synthesis Analogy):
-
Reaction Setup: To a solution of a suitable β-dicarbonyl equivalent (e.g., 1-ethoxy-1-penten-3-one) in an appropriate solvent like ethanol, add an equimolar amount of formamidine hydrochloride.
-
Base Addition: Add a base, such as sodium ethoxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
Chemical Reactivity
The pyrimidine ring is electron-deficient, which dictates its reactivity.
-
Nucleophilic Substitution: Positions 2, 4, and 6 of the pyrimidine ring are susceptible to nucleophilic attack, especially when a good leaving group is present. For instance, a chloro-substituted pyrimidine readily undergoes substitution reactions.[17]
-
Electrophilic Substitution: Electrophilic substitution is generally difficult on the pyrimidine ring due to its electron-deficient nature. If it occurs, it is most likely at the 5-position.
-
Reactivity of the Ethyl Group: The ethyl substituent can undergo reactions typical of alkyl groups on aromatic rings, such as free-radical halogenation at the benzylic-like position.
Part 4: Applications in Research and Drug Development
Role as a Synthetic Building Block
The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][2][18][19] 4-Ethylpyrimidine can serve as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. The ethyl group provides a lipophilic handle that can be important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Part 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Ethylpyrimidine is not widely available, general precautions for handling substituted pyrimidines and pyridines should be followed.[20][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Fire Hazards: Many related compounds are flammable liquids. Keep away from heat, sparks, and open flames.[23]
References
- BenchChem. (n.d.). Navigating the Synthesis of 4-Ethyl-6-methylpyrimidine: A Comparative Guide to Synthetic Routes.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Ethylpyridine.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-4-methylpyrimidine.
- TCI Chemicals. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China.
- PubChem. (n.d.). 4-Ethylpyridine.
- PubChem. (n.d.). 4-Methylpyrimidine.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- CymitQuimica. (n.d.). CAS 536-75-4: 4-Ethylpyridine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ETHYL 4-CHLORO-2-METHYLPYRIMIDINE-5-CARBOXYLATE.
- ChemicalBook. (2025). 4-Ethylpyridine.
- Sigma-Aldrich. (n.d.). 4-Methylpyrimidine.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
- ResearchGate. (n.d.). Mutual solubility data for 4-ethylpyridine (1) + water (2).
- Tikrit Journal of Pure Science. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine.
- PubChem. (2017). Spectral Information in PubChem.
- ChemicalBook. (n.d.). 4-Methylpyrimidine.
- NIST. (n.d.). Pyrimidine, 4-methyl-.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ResearchGate. (n.d.). (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- ResearchGate. (n.d.). Chemical structure of 4-methyl pyrimidine. (4MP).
- U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 4-methyl- - Substance Details.
- Chemsrc. (2025). CAS#:53554-29-3 | Ethyl 4-hydroxy-2-methylthio-5-pyrimidinecarboxylate.
- Wikipedia. (n.d.). 4-Methylpyridine.
- PubChem. (n.d.). 4-Chloro-2-methylpyrimidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Methylpyrimidine CAS#: 3438-46-8 [m.chemicalbook.com]
- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Ethylpyridine | 536-75-4 [chemicalbook.com]
- 9. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrcs.org [ijrcs.org]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 14. lehigh.edu [lehigh.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
